molecular formula C8H5Cl2F3 B6292399 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene CAS No. 115571-64-7

1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene

Cat. No.: B6292399
CAS No.: 115571-64-7
M. Wt: 229.02 g/mol
InChI Key: AXAGWOKIYKENDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-Dichloro-3-(trifluoromethyl)toluene” is a chemical compound used in various branches of industry, such as agriculture, pharmaceuticals, and cosmetics. It is a derivative of trifluorotoluene .


Synthesis Analysis

For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular formula of “2,6-Dichloro-3-(trifluoromethyl)toluene” is C8H5Cl2F3 .


Chemical Reactions Analysis

Trifluorotoluene is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals . It has a variety of niche uses .


Physical and Chemical Properties Analysis

The molecular weight of “2,6-Dichloro-3-(trifluoromethyl)toluene” is 229.02 g/mol .

Mechanism of Action

Mode of Action

. SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. .

Pharmacokinetics

404g/cm3), boiling point (2109ºC at 760 mmHg), and molecular weight (22902700) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAGWOKIYKENDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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